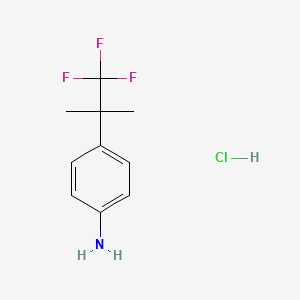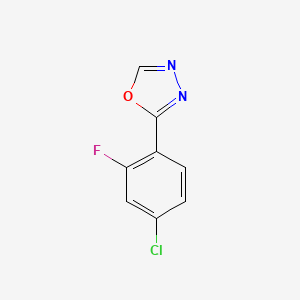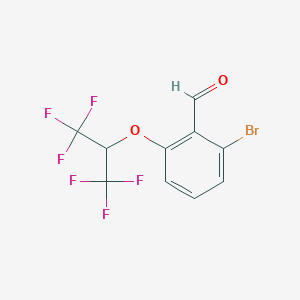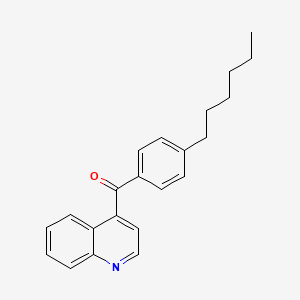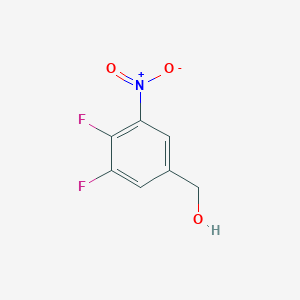
3,4-Difluoro-5-nitrobenzyl alcohol
Übersicht
Beschreibung
3,4-Difluoro-5-nitrobenzyl alcohol: is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, along with a hydroxyl group attached to a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrobenzyl alcohol typically involves the nitration of 3,4-difluorotoluene followed by reduction and subsequent oxidation. The nitration process introduces the nitro group into the benzene ring, while the reduction step converts the nitro group to an amino group, which is then oxidized to form the alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,4-Difluoro-5-nitrobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of 3,4-difluoro-5-nitrobenzaldehyde or 3,4-difluoro-5-nitrobenzoic acid.
Reduction: Formation of 3,4-difluoro-5-aminobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Difluoro-5-nitrobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorine and nitro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Difluoro-5-nitrobenzyl alcohol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the nitro and fluorine groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 3,5-Difluoro-2-nitrobenzyl alcohol
- 3,5-Dinitrobenzyl alcohol
- 3,4-Difluorobenzyl alcohol
Comparison: 3,4-Difluoro-5-nitrobenzyl alcohol is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and its interactions with other molecules. Compared to similar compounds, this compound may exhibit different chemical and biological properties, making it a distinct and valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(3,4-difluoro-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQWLFLBPKQLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


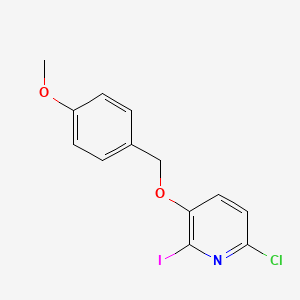

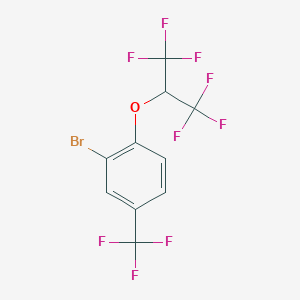
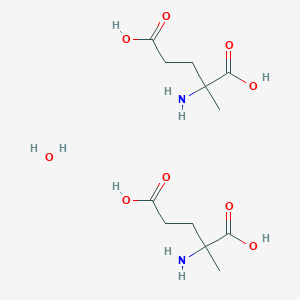
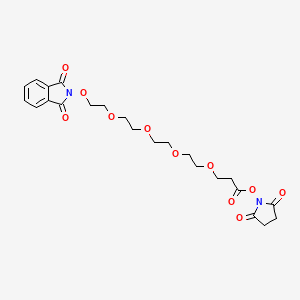
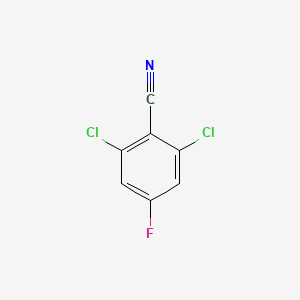
amine dihydrochloride](/img/structure/B1459433.png)
![[3-Ethoxy-1-(morpholin-4-yl)cyclobutyl]methanamine](/img/structure/B1459434.png)
